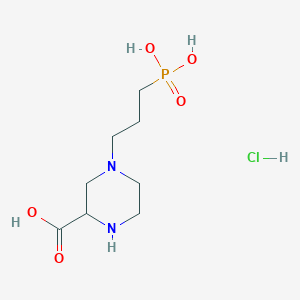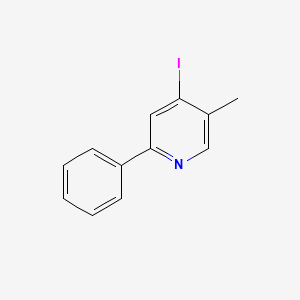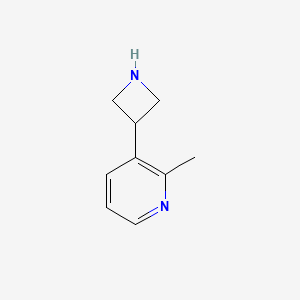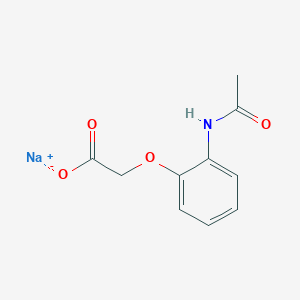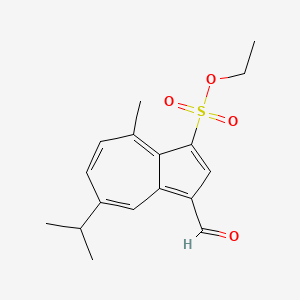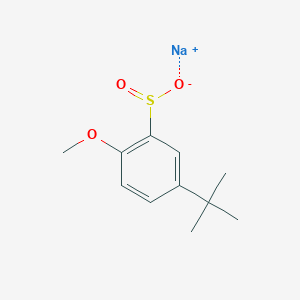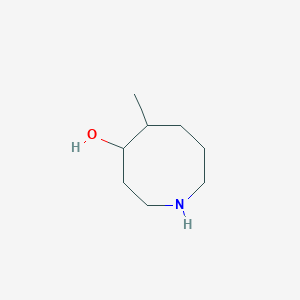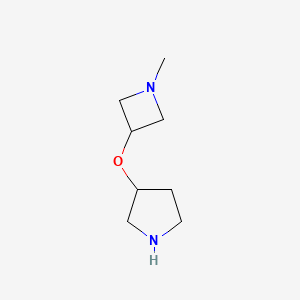![molecular formula C9H12N4 B12976344 1-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine](/img/structure/B12976344.png)
1-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine is a compound that belongs to the class of fused heterocycles. This compound is notable for its unique structure, which includes a pyrrolo[2,1-f][1,2,4]triazine core. Compounds containing this core have shown significant potential in various fields, including medicinal chemistry, due to their biological activities .
Vorbereitungsmethoden
The synthesis of 1-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine can be achieved through several synthetic routes. One common method involves the cyclization of pyrrole derivatives with appropriate reagents to form the pyrrolo[2,1-f][1,2,4]triazine core . This process typically requires specific reaction conditions, such as the use of bromohydrazone or triazinium dicyanomethylide intermediates . Industrial production methods may involve multistep synthesis and transition metal-mediated reactions to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles or electrophiles, leading to the formation of various derivatives . Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In medicinal chemistry, it is a key component in the development of kinase inhibitors, which are used in cancer therapy . Additionally, it has been explored for its antiviral properties, particularly in the context of nucleoside drugs like remdesivir . In biology, it serves as a tool for studying enzyme inhibition and signal transduction pathways . Industrial applications include its use in the synthesis of complex organic molecules and as a building block for various pharmaceuticals .
Wirkmechanismus
The mechanism of action of 1-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine involves its interaction with specific molecular targets, such as protein kinases . By binding to the active site of these enzymes, it inhibits their activity, leading to the disruption of key signaling pathways involved in cell proliferation and survival . This inhibition is particularly effective in cancer cells, where dysregulated kinase activity is a common feature .
Vergleich Mit ähnlichen Verbindungen
1-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine can be compared to other similar compounds, such as avapritinib and remdesivir, which also contain the pyrrolo[2,1-f][1,2,4]triazine core . These compounds share similar biological activities, including kinase inhibition and antiviral properties . this compound is unique in its specific structural modifications, which may confer distinct pharmacological properties and therapeutic potential .
Eigenschaften
Molekularformel |
C9H12N4 |
|---|---|
Molekulargewicht |
176.22 g/mol |
IUPAC-Name |
1-pyrrolo[2,1-f][1,2,4]triazin-7-ylpropan-2-amine |
InChI |
InChI=1S/C9H12N4/c1-7(10)4-8-2-3-9-5-11-6-12-13(8)9/h2-3,5-7H,4,10H2,1H3 |
InChI-Schlüssel |
YPEHTUHCDQFGKS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC=C2N1N=CN=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Azaspiro[3.6]decan-6-one](/img/structure/B12976261.png)
